molecular formula C7H8N2O3S B138412 (4-Hydroxyanilino)(imino)methanesulfinic acid CAS No. 146886-04-6

(4-Hydroxyanilino)(imino)methanesulfinic acid

Cat. No. B138412
M. Wt: 200.22 g/mol
InChI Key: NQLSEHQHFJZFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxyanilino)(imino)methanesulfinic acid, also known as sulfo-N-hydroxysuccinimide (sulfo-NHS), is a common reagent used in bioconjugation reactions. It is widely used in the synthesis of protein conjugates, antibody-drug conjugates, and other bioconjugates. Sulfo-NHS is a water-soluble, stable, and highly reactive compound that can be used to modify a wide range of biomolecules.

Mechanism Of Action

The mechanism of action of sulfo-NHS involves the formation of a stable amide bond between the NHS ester and a primary amine group on the biomolecule. This reaction is highly specific and can be used to selectively modify a single amino acid residue within a protein.

Biochemical And Physiological Effects

Sulfo-NHS is a non-toxic compound that does not have any significant biochemical or physiological effects on the body. It is rapidly cleared from the body and does not accumulate in tissues.

Advantages And Limitations For Lab Experiments

The advantages of using sulfo-NHS in lab experiments include its high reactivity, water solubility, and stability. However, sulfo-NHS can be sensitive to pH and temperature, which can affect its reactivity. Additionally, the reaction between sulfo-NHS and biomolecules can be affected by the presence of other functional groups, which can limit its specificity.

Future Directions

1. Development of new bioconjugation strategies using sulfo-NHS.
2. Optimization of sulfo-NHS conjugation reactions for improved specificity and yield.
3. Investigation of the effects of sulfo-NHS conjugation on protein structure and function.
4. Development of new applications for sulfo-NHS in diagnostics and therapeutics.
5. Investigation of the in vivo stability and pharmacokinetics of sulfo-NHS conjugates.

Synthesis Methods

Sulfo-NHS can be synthesized by reacting N-hydroxysuccinimide (NHS) with sodium bisulfite. The reaction is typically carried out in water at room temperature, and the resulting product is purified by precipitation or chromatography.

Scientific Research Applications

Sulfo-NHS is widely used in scientific research for the conjugation of biomolecules. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), which are a type of targeted cancer therapy. Sulfo-NHS can also be used to modify proteins, enzymes, and peptides for use in various applications, including diagnostics and therapeutics.

properties

CAS RN

146886-04-6

Product Name

(4-Hydroxyanilino)(imino)methanesulfinic acid

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

amino-(4-hydroxyphenyl)iminomethanesulfinic acid

InChI

InChI=1S/C7H8N2O3S/c8-7(13(11)12)9-5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9)(H,11,12)

InChI Key

NQLSEHQHFJZFBP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C(N)S(=O)O)O

Canonical SMILES

C1=CC(=CC=C1N=C(N)S(=O)O)O

Origin of Product

United States

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